L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester
Overview
Description
“L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester” is a compound used for research purposes1. It is not intended for human or veterinary use1. The molecular formula of this compound is C15H19N3O7 and it has a molecular weight of 353.33 g/mol1.
Molecular Structure Analysis
The molecular structure of “L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester” is represented by the formula C15H19N3O71. This indicates that the molecule is composed of 15 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 7 oxygen atoms1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester” are not fully detailed in the available resources. However, its molecular weight is known to be 353.33 g/mol1.
Scientific Research Applications
Drug Delivery Systems and Probe Studies
- The chemical structure of L-Asparagine derivatives, featuring chiral, carbon-carbon double bonds, and thermo-sensitive groups, has been explored for its potential in drug delivery systems and probe studies. An orthogonal protected L-aspartic acid precursor was utilized to produce target monomers, verifying their structure with NMR, elemental analysis, and HRMS, highlighting their suitability for advanced medical applications (Luo Chun-hu, 2014).
Therapeutic Applications
- Acute Lymphoblastic Leukemia (ALL) : L-Asparaginase, including derivatives like L-Asparagine, plays a strategic role in treating ALL by causing asparagine depletion, which inhibits protein synthesis, leading to leukemic cell death. The study of L-asparaginase resistance mechanisms, such as the loss of HAP1 leading to resistance through the downregulation of the Ca2+-mediated apoptotic pathway, is crucial for developing more effective treatments (Jung Kwon Lee et al., 2019).
Biosensors
- ASNase-Based Biosensors : L-asparaginase-based biosensors represent a promising technology for detecting and monitoring L-asparagine levels, useful in treating lymphoproliferative disorders such as ALL. These biosensors, mostly based on colorimetric detection, showcase the enzyme's potential beyond its traditional applications in the pharmaceutical and food industries (João C. F. Nunes et al., 2021).
Optimization of Production for Therapeutic Use
- Enhanced L-Asparaginase Production : Optimizing the production of L-asparaginase, especially from microbial sources like Brevibacillus borstelensis ML12, is pivotal for its application in treating ALL and reducing acrylamide production in foods. Studies focusing on the optimization of nutritional parameters to maximize enzyme production are instrumental in improving the commercial viability of this enzyme for various applications (Rupkatha Mukherjee & D. Bera, 2023).
Safety And Hazards
There is limited information available on the safety and hazards associated with “L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester”. It is important to note that this compound is intended for research use only and is not intended for human or veterinary use1.
Future Directions
The future directions for research on “L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester” are not specified in the available literature. However, as a research compound, it may be used in a variety of studies to understand its properties and potential applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPXDJMULQXGDD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asn-ONp | |
CAS RN |
4587-33-1 | |
Record name | L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004587331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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